7-Methylpteridine-2,4-diamine
Description
Structure
3D Structure
Properties
CAS No. |
4215-07-0 |
|---|---|
Molecular Formula |
C7H8N6 |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
7-methylpteridine-2,4-diamine |
InChI |
InChI=1S/C7H8N6/c1-3-2-10-4-5(8)12-7(9)13-6(4)11-3/h2H,1H3,(H4,8,9,11,12,13) |
InChI Key |
CECXILQSXHHKTG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=NC(=NC2=N1)N)N |
Canonical SMILES |
CC1=CN=C2C(=NC(=NC2=N1)N)N |
Other CAS No. |
4215-07-0 |
Origin of Product |
United States |
Molecular Interactions and Biochemical Mechanisms
Enzyme Inhibition Studies of 7-Methylpteridine-2,4-diamine and Analogs
The pteridine (B1203161) scaffold, particularly the 2,4-diaminopteridine (B74722) core, is a fundamental structural motif found in a class of molecules known as antifolates. These compounds are designed to interfere with the biological pathways dependent on folic acid. The enzymes Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) are critical components of folate metabolism and have been extensively studied as therapeutic targets. This compound and its analogs have been investigated as inhibitors of these key enzymes.
DHFR is a ubiquitous enzyme essential for the synthesis of nucleotides and certain amino acids, making it a crucial target for drug development in cancer and infectious diseases. mdpi.com It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. nih.gov Inhibition of DHFR depletes the cellular pool of THF, leading to the cessation of DNA synthesis and cell death. mdpi.com
Inhibitors of DHFR that contain the 2,4-diaminopteridine or a similar 2,4-diaminopyrimidine (B92962) structure are typically structural analogues of the natural substrate, dihydrofolate. wikipedia.orgnih.gov Consequently, they primarily act as competitive inhibitors, binding to the same active site on the enzyme as DHF. nih.gov This binding is often characterized as a slow, tight-binding interaction, as exemplified by the classical antifolate methotrexate (B535133). nih.gov
The binding mechanism involves the inhibitor occupying the folate binding site, thereby preventing the substrate from accessing the catalytic residues necessary for its reduction. The protonated pteridine ring of inhibitors like methotrexate has been shown to bind with high affinity to the enzyme. nih.gov While competitive inhibition is the predominant mechanism for substrate-analog inhibitors, other modes of inhibition, such as non-competitive or uncompetitive binding, have been observed for compounds that bind to allosteric sites on the enzyme, as seen in certain bacterial DHFRs. wikipedia.org
The inhibitory potency of pteridine-based compounds against DHFR is governed by specific structural features and their interactions with the enzyme's active site. Structure-Activity Relationship (SAR) studies have elucidated several key determinants for effective binding.
The 2,4-Diamino Group: This feature is critical for high-affinity binding. The two amino groups act as hydrogen bond donors, forming crucial interactions with a conserved acidic residue (e.g., Glutamate-30 in human DHFR) and the backbone carbonyls of other residues within the active site. mdpi.commdpi.com This interaction mimics the binding of the natural substrate.
The Pteridine Ring System: The bicyclic pteridine core fits into a hydrophobic pocket in the active site. The planarity of the ring allows for favorable van der Waals and π-π stacking interactions with aromatic residues such as Phenylalanine-31 and Phenylalanine-34. nih.govmdpi.com
Substituents on the Pteridine Ring: Modifications to the pteridine core significantly impact binding affinity and selectivity. For instance, a methyl group at the 7-position, as in this compound, can engage in hydrophobic interactions with residues like Valine-115. nih.gov The nature and position of substituents can alter the compound's shape and electronic properties, influencing how it fits within the active site. nih.gov For example, introducing bulky or electron-withdrawing groups can either enhance or diminish inhibitory activity depending on the specific interactions they form. zsmu.edu.ua
| Structural Feature | Interaction with DHFR Active Site | Impact on Inhibition |
|---|---|---|
| 2,4-Diamino Groups | Hydrogen bonding with conserved acidic residues (e.g., Glu-30) and backbone carbonyls. | Essential for high-affinity binding; acts as a primary anchor. |
| Pteridine Ring | Hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phe-34). | Provides core scaffold for binding in the active site pocket. |
| Methyl Group (at C7) | Hydrophobic interactions with aliphatic/aromatic residues (e.g., Val-115). | Can enhance binding affinity by occupying small hydrophobic pockets. |
| Side Chains (General) | Variable (hydrophobic, polar, hydrogen bonding) depending on the specific substituent and residue. | Modulates potency and selectivity; crucial for optimizing inhibitor design. |
The catalytic activity of DHFR is dependent on the binding of the cofactor NADPH, which provides the hydride ion for the reduction of DHF. mdpi.com Inhibitors like this compound bind to the ternary complex formed by the enzyme and NADPH. The presence of the cofactor is integral to the structure of the active site. While the inhibitor itself does not directly react with NADPH, the cofactor's binding influences the conformation of the active site loops, creating the specific geometry required for high-affinity inhibitor binding. Studies with methotrexate have shown that while NADPH is essential for the enzyme's structure, its addition to the enzyme-methotrexate complex does not cause significant electronic rearrangements within the bound inhibitor, indicating its primary role is in catalysis and maintaining the active site's structural integrity. nih.gov
In certain parasitic protozoa, such as Leishmania and Trypanosoma, Pteridine Reductase 1 (PTR1) provides a metabolic bypass for DHFR inhibition. nih.gov PTR1, an NADPH-dependent reductase, can reduce both pterins and folates, thereby sustaining the supply of reduced folates even when DHFR is blocked by drugs. nih.govnih.gov This makes PTR1 an attractive target for developing new anti-parasitic agents, often in combination with DHFR inhibitors. pnas.org
Significant research has focused on developing pteridine derivatives that are potent and selective inhibitors of parasitic PTR1. The goal is to inhibit the parasite's folate salvage pathway without affecting the host's (human) DHFR enzyme, which is crucial for minimizing toxicity. acs.orgnih.gov
Computational and synthetic chemistry efforts have yielded novel pteridine-based compounds with high potency. Some inhibitors have demonstrated apparent picomolar inhibition of T. brucei PTR1 and low nanomolar inhibition of L. major PTR1. acs.orgnih.gov Selectivity is a key challenge, as both PTR1 and DHFR bind pteridine-like structures. However, structural differences between the active sites of parasitic PTR1 and human DHFR have been exploited to design selective inhibitors. For example, the active site of PTR1 is generally more accommodating than that of DHFR, allowing for the design of inhibitors with specific side chains that fit favorably in the PTR1 pocket but not in the human DHFR pocket. mdpi.com
The table below presents inhibitory data for selected pteridine derivatives against parasitic and human enzymes, illustrating the achieved potency and selectivity.
| Compound | Target Enzyme | Inhibitory Potency (Ki or IC50, nM) | Selectivity (vs. hDHFR) |
|---|---|---|---|
| Compound 6a nih.govpnas.org | L. major PTR1 | 100 | >100-fold |
| Human DHFR | >10,000 | ||
| Compound 6b pnas.org | L. major PTR1 | 37 | High |
| Human DHFR | Not specified | ||
| Optimized Pteridine Derivative acs.org | T. brucei PTR1 | ~0.001 (apparent Ki) | High |
| Human DHFR | >1,000 |
Note: The data presented are illustrative and sourced from different studies. Direct comparison of absolute values should be made with caution.
The development of dual inhibitors that target both parasitic DHFR and PTR1 is also a promising strategy to overcome drug resistance and achieve a synergistic antiparasitic effect. nih.govacs.org
Pteridine Reductase 1 (PTR1) Inhibition
Ligand Binding Modes and Active Site Interactions with PTR1
Pteridine reductase (PTR1) is a crucial enzyme for pterin (B48896) and folate salvage in trypanosomatid parasites, making it a significant target for anti-parasitic drug development. nih.govst-andrews.ac.uknih.gov The binding of 2,4-diaminopteridine derivatives, such as this compound, to the active site of PTR1 has been elucidated through structural studies. The binding of the NADPH cofactor is essential for creating the catalytic center and the substrate-binding site. nih.gov
Inhibitors and substrates typically bind in a pocket formed between the nicotinamide (B372718) ring of the cofactor and the side chain of a phenylalanine residue (Phe97 in Trypanosoma brucei PTR1). nih.gov This creates a π-sandwich interaction that stabilizes the ligand in the active site. nih.gov Crystal structures of Leishmania major PTR1 (LmPTR1) complexed with a 2,4-diaminopteridine derivative revealed a substrate-like binding mode. nih.govst-andrews.ac.uk
Key interactions within the PTR1 active site involve a network of hydrogen bonds. For instance, the pteridine ring of substrates and inhibitors can form extensive hydrogen bonds with the bound NADP(H) cofactor. researchgate.net Specific residues in the active site, such as Lys178 and Asn127 in TbPTR1, help to organize the active site through hydrogen bonding networks that position functional groups to interact with ligands. nih.gov The flexibility of certain regions, particularly the substrate loop that flanks the active site, can also significantly impact ligand binding. nih.gov This loop directly contacts most ligands and its conformation can vary, dynamically affecting their binding affinity. nih.gov
Table 1: Key Interactions in the PTR1 Active Site
| Interacting Component | Type of Interaction | Role in Binding |
|---|---|---|
| Nicotinamide Ring (NADPH) | π-π stacking | Forms a π-sandwich with the inhibitor's pteridine ring, stabilizing its position. nih.gov |
| Phe97 Residue | π-π stacking | Forms the other side of the π-sandwich with the inhibitor. nih.gov |
| NADP(H) Cofactor | Hydrogen Bonding | Forms extensive hydrogen bonds with the pteridine ligand. researchgate.net |
| Active Site Residues (e.g., Lys178, Asn127) | Hydrogen Bonding | Position key functional groups to properly orient and interact with the ligand. nih.gov |
| Substrate Loop | van der Waals / Direct Contact | A flexible loop that directly contacts the ligand and can adopt various conformations, influencing binding. nih.gov |
Circumvention of DHFR Inhibition by PTR1 in Pathogens
Trypanosomatid parasites are unable to synthesize folates and pterins de novo and rely on salvage pathways for these essential compounds. nih.govresearchgate.net Dihydrofolate reductase (DHFR) is a key enzyme in this pathway and a common target for antifolate drugs like methotrexate. nih.govnih.gov However, the efficacy of these drugs against trypanosomatids is often limited due to the presence of PTR1. researchgate.netnih.gov
PTR1 provides a metabolic bypass, allowing the parasite to circumvent the inhibition of DHFR. nih.govnih.gov While DHFR in these organisms can reduce dihydrofolate (H2F) to tetrahydrofolate (H4F), PTR1 has a much broader substrate specificity. nih.govresearchgate.net It can catalyze the reduction of both conjugated pterins (like folate) and unconjugated pterins (like biopterin). nih.govresearchgate.net This means that even when DHFR is blocked by an inhibitor, PTR1 can still produce the necessary reduced folates and pterins required for DNA synthesis and other vital cellular processes, thus conferring resistance to the antifolate drug. researchgate.netnih.gov
This bypass mechanism is a significant factor in the natural antifolate resistance of these pathogens. nih.gov Consequently, a promising therapeutic strategy is the simultaneous inhibition of both DHFR and PTR1 to effectively shut down the folate salvage pathway. nih.govcabidigitallibrary.org
Inhibition of Other Enzymes (e.g., Diamine Oxidase, Thymidylate Synthase)
Pteridine derivatives have been evaluated for their inhibitory activity against various enzymes beyond the folate pathway.
Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme for DNA synthesis, catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.govwikipedia.org Inhibition of TS leads to cell death and is a key mechanism for several anticancer drugs. nih.govwikipedia.org Some antifolate TS inhibitors are structural analogs of the folate cofactor, which contains a pteridine ring system. nih.gov Assays on a series of 2,4-diaminopteridine derivatives confirmed activity against folate-dependent enzymes, including thymidylate synthase. nih.gov This suggests that certain pteridine-based compounds can directly inhibit TS, contributing to their therapeutic effects. nih.gov
Diamine Oxidase (DAO): Diamine oxidase is the primary enzyme responsible for the degradation of extracellular histamine (B1213489) and other biogenic amines. nih.govwikipedia.org Inhibition of DAO can lead to an accumulation of histamine, causing symptoms of histamine intolerance. nih.gov A wide range of drugs have been identified as DAO inhibitors. nih.govmdpi.comresearchgate.net While the current body of research does not extensively document the specific inhibition of DAO by this compound, the broad inhibitory potential of various chemical structures on DAO activity suggests that screening pteridine derivatives for this activity could be a relevant area of investigation.
General Molecular Mechanism of Biological Activity for Pteridine Derivatives
Mechanisms of Anti-Parasitic Activity
The anti-parasitic activity of pteridine derivatives is primarily rooted in the disruption of the parasite's folate metabolism. ijrpr.com Parasites like Leishmania and Trypanosoma are folate auxotrophs, meaning they cannot produce their own folates and must acquire them from their host. nih.govijrpr.com These salvaged folates must be reduced by enzymes like DHFR and PTR1 to become biologically active cofactors for the synthesis of nucleotides and certain amino acids. nih.govnih.gov
Pteridine derivatives act as competitive inhibitors of these crucial enzymes. nih.govst-andrews.ac.uk By binding to the active site of PTR1 and/or DHFR, they block the reduction of pterins and folates. nih.govnih.gov This depletes the parasite's pool of essential reduced folates, halting DNA replication and cell division, ultimately leading to the parasite's death. nih.gov The discovery that PTR1 can compensate for DHFR inhibition has led to the development of inhibitors that target PTR1 or dually target both enzymes, which is considered a highly promising approach for creating effective anti-parasitic drugs. nih.govnih.gov
Mechanisms of Anti-Microbial Activity
The anti-microbial action of certain pteridine derivatives also stems from the inhibition of the folate biosynthesis pathway, which is essential for many bacteria. nih.gov Unlike their parasitic counterparts, many bacteria can synthesize folate de novo. A key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS).
Studies on pterin-sulfonamide conjugates have shown that they exhibit significant antibacterial activity by directly inhibiting DHPS. nih.gov This on-target, anti-folate mechanism blocks the production of dihydrofolate, a critical precursor for DNA, RNA, and protein synthesis. nih.gov The antibacterial effect of these conjugates can be reversed by supplementing the growth media with folate precursors, confirming that their mechanism of action is through the antagonism of the folate pathway. nih.gov Various pteridine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. ijrpr.comresearchgate.net
Molecular Basis of Anti-Tumor Activity
The anti-tumor activity of pteridine derivatives is multifaceted, involving the inhibition of several key molecular targets crucial for cancer cell proliferation and survival. globalresearchonline.netorientjchem.org
Dihydrofolate Reductase (DHFR) Inhibition: The most well-established mechanism is the inhibition of DHFR. ijrpr.comnih.gov The classic chemotherapy drug Methotrexate is a pteridine derivative that potently inhibits DHFR. ijrpr.com By blocking DHFR, it prevents the regeneration of tetrahydrofolate, leading to a depletion of nucleotides necessary for DNA synthesis and repair in rapidly dividing cancer cells, thereby inducing cell death. ijrpr.comnih.gov
Inhibition of Other Kinases and Transporters: Research has identified several other molecular targets for pteridine-based compounds. globalresearchonline.net They have been shown to inhibit protein kinases involved in cell signaling pathways that promote tumor growth, such as Janus kinases (Jak1/Jak2) and polo-like kinase 1 (PLK1). globalresearchonline.netorientjchem.org Additionally, some pteridine derivatives can inhibit monocarboxylate transporter 1 (MCT1), which is highly expressed in many aggressive tumors and is crucial for their metabolism. orientjchem.org More recent studies have explored pteridine-based compounds as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E oncogene, which are key drivers in many cancers. nih.gov
This ability to interact with a diverse range of targets highlights the versatility of the pteridine scaffold in the development of novel anti-cancer agents. orientjchem.org
Table 2: Molecular Targets of Pteridine Derivatives in Cancer
| Molecular Target | Role in Cancer | Mechanism of Inhibition by Pteridine Derivatives |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Essential for nucleotide synthesis required for DNA replication and repair. | Competitive inhibition, blocking the folate pathway and halting cell division. ijrpr.comnih.gov |
| Janus Kinases (Jak1/Jak2) | Involved in signal transduction pathways that promote cell proliferation and prevent apoptosis. | Inhibition of kinase activity, disrupting downstream signaling. orientjchem.org |
| Monocarboxylate Transporter 1 (MCT1) | Exports lactate (B86563) from glycolytic cancer cells, maintaining metabolic homeostasis. | Blocks lactate transport, leading to intracellular acidification and cell death. orientjchem.org |
| EGFR / BRAFV600E | Receptor tyrosine kinase and serine/threonine kinase, respectively, that drive oncogenic signaling pathways. | Dual inhibition of kinase activity, blocking proliferation signals in susceptible tumors. nih.gov |
of this compound
The therapeutic and biological activities of this compound are fundamentally governed by its interactions at the molecular level, particularly with protein targets. An understanding of these interactions is crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. This section delves into the specifics of its ligand-protein interactions, focusing on the critical roles of hydrogen bonding, hydrophobic and steric effects, and the nature of its inhibitory mechanisms.
Elucidation of Hydrogen Bonding Networks
Hydrogen bonds are pivotal in the specific recognition and binding of this compound to its protein targets. The pteridine scaffold, with its multiple nitrogen atoms and amino groups, provides a rich array of hydrogen bond donors and acceptors.
The 2,4-diamino substitution on the pteridine ring is particularly significant for forming key hydrogen bond interactions within the binding sites of enzymes like dihydrofolate reductase (DHFR). This moiety is a common feature in established DHFR inhibitors. nih.gov The amino groups at positions 2 and 4 can act as hydrogen bond donors, while the ring nitrogens can act as acceptors.
Detailed crystallographic studies of closely related pteridine derivatives, such as 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate, reveal intricate hydrogen bonding networks. In this analogue, the 2-amino and 4-amino groups, along with other ring nitrogens, participate in multiple hydrogen bonds, forming distinct ring motifs. nih.gov For instance, the protonated N3 atom and the 2-amino group can form a pair of hydrogen bonds with acceptor atoms, creating an R22(8) ring motif. nih.gov Similarly, the 4-amino group can engage in hydrogen bonding with surrounding residues. nih.gov These observations provide a strong model for the hydrogen bonding potential of this compound.
Molecular docking simulations of various pteridine derivatives further underscore the importance of hydrogen bonding. These computational studies frequently show pteridine analogues forming crucial hydrogen bonds with key amino acid residues within the active sites of their target proteins. ijfmr.comresearchgate.net
| Potential Hydrogen Bond Donor/Acceptor | Role in Interaction | Analogous Interaction in Related Compounds |
| 2-Amino Group | Donor | Forms hydrogen bonds with acceptor atoms on protein residues. nih.gov |
| 4-Amino Group | Donor | Engages in hydrogen bonding with protein active sites. nih.gov |
| Ring Nitrogens (N1, N3, N5, N8) | Acceptor | Can accept protons from donor groups on amino acid residues. nih.gov |
Characterization of Hydrophobic and Steric Interactions within Binding Pockets
The 7-methyl group is a key feature that contributes to these non-polar interactions. This methyl group can fit into hydrophobic sub-pockets within the active site of a target enzyme, interacting with non-polar amino acid residues such as leucine, isoleucine, valine, and phenylalanine. The presence and positioning of such hydrophobic groups can significantly influence the binding affinity of a ligand. mdpi.com
The interplay between hydrophilic (hydrogen bonding) and hydrophobic interactions is a well-established principle in drug design. nih.gov The 2,4-diamino portion of the molecule typically anchors the ligand in a more polar region of the binding site through hydrogen bonds, while the substituted pteridine ring, including the 7-methyl group, orients itself to maximize favorable hydrophobic contacts. mdpi.com
| Structural Feature | Type of Interaction | Potential Interacting Amino Acid Residues |
| Pteridine Ring System | Hydrophobic (π-π stacking) | Phenylalanine, Tyrosine, Tryptophan |
| 7-Methyl Group | Hydrophobic (van der Waals) | Leucine, Isoleucine, Valine, Alanine |
| Overall Molecular Shape | Steric Complementarity | Various residues lining the binding pocket |
Analysis of Covalent and Non-Covalent Inhibition Mechanisms
The interaction of an inhibitor with its target protein can be either reversible (non-covalent) or irreversible (covalent). The vast majority of pteridine-based inhibitors, including antifolates that target DHFR, act as non-covalent inhibitors. nih.govmdpi.com
Non-Covalent Inhibition:
Non-covalent inhibitors bind to their target through a combination of weaker intermolecular forces, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic interactions. nih.gov This type of inhibition is reversible, and an equilibrium exists between the bound and unbound states of the inhibitor and the protein. The potency of a non-covalent inhibitor is typically described by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). nih.gov
Given the chemical structure of this compound, which lacks a reactive electrophilic group or "warhead," it is highly probable that it functions as a non-covalent inhibitor. Its binding would be driven by the cumulative effect of the hydrogen bonding and hydrophobic interactions discussed in the previous sections. The molecule would occupy the active site of the target enzyme, preventing the binding of the natural substrate through competitive inhibition. This is the established mechanism for many 2,4-diaminopyrimidine and related pteridine antifolates that target DHFR. mdpi.comresearchgate.net
Covalent Inhibition:
Covalent inhibitors, in contrast, form a stable, covalent bond with the target protein, leading to irreversible or slowly reversible inhibition. nih.gov These inhibitors contain a reactive functional group that can form a bond with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the protein's active site. While covalent inhibitors can offer advantages in terms of potency and duration of action, their design requires careful consideration to avoid off-target reactivity. nih.gov As this compound does not possess a typical reactive moiety for covalent bond formation, it is unlikely to act as a covalent inhibitor.
| Inhibition Type | Mechanism of Action | Applicability to this compound |
| Non-Covalent | Reversible binding through hydrogen bonds, hydrophobic interactions, and van der Waals forces. | Highly likely, consistent with the structure and known mechanisms of related pteridine inhibitors. |
| Covalent | Irreversible or slowly reversible formation of a covalent bond with the target protein. | Unlikely, as the molecule lacks a reactive electrophilic "warhead." |
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and reactivity of molecules like 7-Methylpteridine-2,4-diamine. cuny.edu DFT studies on related pteridine (B1203161) and diaminopyrimidine derivatives have been performed using methods like the B3LYP functional with basis sets such as 6-31+g(d,p) to optimize molecular geometries and calculate electronic properties. scispace.com
These calculations provide insights into the distribution of electron density, identifying regions prone to electrophilic or nucleophilic attack. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. derpharmachemica.com For instance, a smaller energy gap suggests higher reactivity.
Other calculated properties, such as the electrostatic potential map, reveal the charge distribution and are used to predict sites for non-covalent interactions, which are crucial for molecular recognition by biological targets. scispace.com For example, a DFT study on diaminopyrimidine inhibitors of dihydrofolate reductase (DHFR) showed that a strongly localized negative charge on the diaminopyrimidine ring could facilitate a nucleophilic attack, influencing the compound's inhibitory capacity. scispace.com
| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | Helps to predict sites for electrostatic interactions, including hydrogen bonding. |
Molecular Docking and Scoring Methodologies for Ligand-Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This method is pivotal in structure-based drug design for identifying potential biological targets for compounds like this compound.
Studies on closely related pteridine derivatives have demonstrated their potential as inhibitors of various enzymes. For example, 2,4-diaminopteridine (B74722) analogs have been docked into the active site of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key antimalarial drug target. nih.govnih.gov These studies revealed that the 2,4-diamino functional groups are critical for forming hydrogen bond interactions with key amino acid residues in the active site, such as Asp54, Ile14, and Leu164. nih.gov
Similarly, the isomer 6-methylpteridine-2,4-diamine (B187981) was identified as a potent inhibitor of pteridine reductase 1 (PTR1), an essential enzyme in trypanosomatid parasites like Leishmania and Trypanosoma. nih.govacs.org Docking studies showed that the pteridine ring of the inhibitor is typically sandwiched between the nicotinamide (B372718) ring of the NADPH cofactor and the aromatic side chain of a phenylalanine residue (Phe113), with hydrogen bonds further stabilizing the complex. pnas.org
The binding affinity is estimated using scoring functions, which can be based on molecular mechanics force fields, empirical data, or knowledge-based potentials. researchgate.net The docking scores help to rank potential inhibitors and guide further optimization.
Table 2: Examples of Molecular Docking Studies on Pteridine Derivatives
| Compound/Analog | Target Enzyme | Key Interactions | Docking Software Used |
|---|---|---|---|
| 2,4-Diaminopteridine analogs | P. falciparum Dihydrofolate Reductase (PfDHFR) | H-bonds with Asp54, Ile14, Leu164. nih.govresearchgate.net | Glide, FlexX, GOLD nih.govresearchgate.net |
| 2,4-Diaminopteridine derivatives | Soybean Lipoxygenase (LOX) | Interaction with the enzyme's iron-containing active site. tandfonline.com | AutoDock Vina tandfonline.com |
| 6-Methylpteridine-2,4-diamine | L. major Pteridine Reductase 1 (LmPTR1) | π-stacking with Phe113; H-bonds with cofactor and protein residues. pnas.org | Not specified |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the conformational flexibility of this compound and to evaluate the stability of its complex with a biological target. acs.orgnih.gov
An MD simulation begins with the docked protein-ligand complex, which is then solvated in a water box with ions to mimic physiological conditions. researchgate.net The system undergoes energy minimization to remove steric clashes, followed by a period of heating and equilibration. The final "production" phase involves simulating the system for tens to hundreds of nanoseconds. researchgate.net
Analysis of the MD trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand with respect to its initial docked pose is monitored. A stable, low RMSD suggests the binding pose is maintained, whereas a large, fluctuating RMSD may indicate an unstable interaction. researchgate.netbohrium.com
Conformational Changes: MD can show how the ligand and protein adapt to each other upon binding, revealing induced-fit mechanisms.
Interaction Persistence: The persistence of key interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance for binding. researchgate.net
These simulations provide a more rigorous, physics-based assessment of the protein-ligand interaction than docking alone and are crucial for validating potential drug candidates before synthesis and experimental testing. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For compounds like this compound, QSAR models can predict the inhibitory activity of new derivatives and identify the key structural features that determine potency. nih.gov
The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. researchgate.netresearchgate.net These descriptors quantify various aspects of a molecule's physicochemical properties. They can be classified based on their dimensionality: tdx.cat
1D Descriptors: These are derived from the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional indices, topological indices (e.g., connectivity indices), and counts of specific functional groups. conicet.gov.ar
3D Descriptors: These require the 3D coordinates of the atoms and describe steric and surface properties (e.g., solvent-accessible surface area).
DFT-based Descriptors: Quantum mechanical calculations can provide descriptors like HOMO/LUMO energies, dipole moment, and atomic charges. scispace.com
A wide range of descriptors can be calculated using software like DRAGON, PaDEL, or quantum chemistry packages. scispace.comconicet.gov.arnih.gov The selection of relevant descriptors that correlate with biological activity is a critical step in building a predictive QSAR model. researchgate.net
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous statistical validation is essential. basicmedicalkey.comuclouvain.be Validation is typically performed using both internal and external methods.
External Validation: This tests the model's ability to predict the activity of compounds not used in model development (the test set). The predictive performance is measured by the predictive R² (R²_pred).
Y-scrambling (or Response Randomization): This is a crucial test to ensure the model is not the result of a chance correlation. derpharmachemica.comnih.gov The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times. If the resulting models have low correlation coefficients, it confirms that the original model is statistically significant and not based on random chance. basicmedicalkey.comnih.gov
Table 3: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value | Validation Type |
|---|---|---|---|
| R² | Coefficient of determination for the training set. | > 0.6 | Goodness-of-fit |
| Q² (or R²cv) | Cross-validated coefficient of determination (leave-one-out). | > 0.5 | Internal Validation |
| R²_pred | Coefficient of determination for the external test set. | > 0.6 | External Validation |
| Y-scrambling R² and Q² | Values from models built on randomized response data. | Should be very low | Robustness Check |
Identification of Key Structural Features for Inhibitory Activity
The ultimate goal of a QSAR model is to provide insight into the structure-activity relationship, highlighting which molecular features are beneficial or detrimental to biological activity. nih.gov
For pteridine and related diaminopyrimidine inhibitors of enzymes like DHFR, QSAR studies have identified several key features:
Substituents on the Ring System: The nature, size, and position of substituents on the pteridine ring system significantly impact activity. For example, a study on DHFR inhibitors indicated that small alkyl groups at certain positions could optimize both potency and selectivity. nih.gov
Linker Properties: In derivatives where a substituent is attached via a linker, the linker's flexibility and length are often crucial. For instance, the presence of sp3 hybridized bridge atoms can allow for better geometric adaptation within the enzyme's active site. scispace.com
Electronic Properties: Descriptors related to electronegativity and charge distribution are often found to be important. As noted from DFT studies, the charge localization on the heterocyclic core can directly influence the molecule's interaction with the target and thus its inhibitory capacity. scispace.com
By interpreting the descriptors included in a validated QSAR model, chemists can make informed decisions to design new this compound derivatives with enhanced inhibitory activity.
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, these techniques provide a detailed fingerprint of its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic compounds in solution. rsc.org It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework. While specific experimental spectra for 7-Methylpteridine-2,4-diamine are not widely published, its structure allows for the prediction of characteristic signals. A certificate of analysis for a commercial sample confirms that its ¹H-NMR spectrum conforms to the expected structure. cleanchemlab.com
¹H NMR Spectroscopy: In a ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, their splitting patterns reveal adjacent protons, and their chemical shifts indicate the local electronic environment. For this compound, one would anticipate signals for the C7-methyl group protons, the C6-proton on the pteridine (B1203161) ring, and the protons of the two amine groups at the C2 and C4 positions. The amine protons are often broad and may exchange with deuterium (B1214612) in certain solvents.
¹³C NMR Spectroscopy: This technique maps the carbon skeleton of a molecule. researchgate.netresearchgate.net Each unique carbon atom in the structure will produce a distinct signal. For this compound, which has seven carbon atoms, the number of observed signals would depend on the molecule's symmetry in the chosen solvent. The chemical shifts would differentiate the methyl carbon from the sp²-hybridized carbons of the heterocyclic ring system.
Table 1: Predicted NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and heterocyclic systems.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment | Expected Multiplicity |
|---|---|---|---|
| ¹H | ~2.5 - 2.8 | C7-CH₃ | Singlet (s) |
| ¹H | ~8.5 - 9.0 | C6-H | Singlet (s) |
| ¹H | ~5.0 - 7.0 | -NH₂ | Broad Singlet (br s) |
| ¹³C | ~20 - 25 | C7-CH₃ | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz It is particularly effective for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its amine and aromatic-like heterocyclic structure.
Key expected vibrations include N-H stretching from the primary amine groups, C-H stretching from the methyl group and the pteridine ring, and various C=C and C=N stretching vibrations within the fused ring system. pg.edu.plresearchgate.net The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique and complex pattern of absorptions that can be used for definitive identification when compared against a reference spectrum. vscht.cz
Table 2: Expected Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong |
| C-H Stretch (Aromatic) | Pteridine Ring C-H | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 2960 | Medium-Weak |
| C=N and C=C Stretch | Pteridine Ring System | 1500 - 1680 | Medium-Strong |
| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions that occur when a molecule absorbs UV or visible light. msu.edu This technique is particularly useful for conjugated systems, such as the aromatic pteridine core. The UV-Vis spectrum of a pteridine derivative typically shows multiple strong absorption bands. The position and intensity of these bands (λmax) are sensitive to the substitution pattern on the ring and the pH of the solution. researchgate.net The spectrum of the related 6-methyl isomer has been used for its identification. google.com For this compound, the conjugated π-electron system of the pteridine ring is the primary chromophore, and its UV-Vis spectrum serves as a valuable parameter for its identification and quantification. sielc.com
Mass Spectrometry Approaches for Characterization and Metabolite Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemsrc.com For GC analysis, compounds must be volatile and thermally stable. Polar compounds like this compound, which contain multiple amine groups, are generally non-volatile. Therefore, a chemical derivatization step, such as trimethylsilylation, is often required to convert the amine groups into less polar and more volatile trimethylsilyl (B98337) (-Si(CH₃)₃) derivatives, enabling them to pass through the GC column. bldpharm.com
Once separated by the GC, the derivatized compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion of the derivative and a series of fragment ions. This fragmentation pattern is reproducible and serves as a molecular fingerprint for identification.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Complex Mixture Analysis
For analyzing non-volatile compounds in complex biological or chemical mixtures, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. sci-hub.se This technique avoids the need for derivatization.
The process involves:
Liquid Chromatography (LC): The sample is injected into an LC system, where this compound is separated from other components in the mixture based on its interactions with the stationary and mobile phases.
Electrospray Ionization (ESI): As the compound elutes from the LC column, it is sprayed into the mass spectrometer source, where the ESI process generates protonated molecules, typically [M+H]⁺. For this compound (C₇H₈N₆, MW = 176.18), this would correspond to a precursor ion with an m/z of approximately 177.2.
Tandem Mass Spectrometry (MS/MS): The precursor ion is selectively isolated and then fragmented by collision with an inert gas. This produces a set of characteristic product ions. A closely related isomer, 6-Methylpteridine-2,4-diamine (B187981), has been identified as a fragment of methotrexate (B535133) polyglutamates, appearing at m/z 176.2. sci-hub.se The analysis of specific precursor-to-product ion transitions in a mode called Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification of the target compound even in a complex matrix. sci-hub.se
Table 3: Summary of Mass Spectrometry Approaches for this compound
| Technique | Principle | Sample Preparation | Key Information Obtained |
|---|---|---|---|
| GC-MS | Separates volatile compounds, followed by ionization and fragmentation. | Derivatization (e.g., silylation) required to increase volatility. | Retention time, molecular weight of derivative, and characteristic fragmentation pattern. |
| LC-ESI-MS/MS | Separates compounds in liquid phase, followed by soft ionization and selective fragmentation. | Typically dilution in a suitable solvent; no derivatization needed. | Retention time, accurate mass, molecular formula, and specific fragmentation pathways for unambiguous identification and quantification. |
X-ray Diffraction Analysis for Solid-State Structure and Co-crystal Studies
X-ray Diffraction (XRD) stands as a cornerstone analytical technique for the non-destructive investigation of crystalline solids. americanpharmaceuticalreview.com The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic lattice. When an X-ray beam impinges on a crystalline material, it is scattered by the atoms, and due to the regular atomic arrangement, constructive interference occurs at specific angles, producing a unique diffraction pattern. umass.eduscispace.com This pattern serves as a "fingerprint" of the crystalline phase, allowing for the determination of the unit cell dimensions, crystal system, and the precise arrangement of atoms in the solid state. americanpharmaceuticalreview.comumass.edu
In pharmaceutical sciences, XRD is indispensable for identifying crystalline phases, quantifying crystallinity, and detecting polymorphic forms of an active pharmaceutical ingredient (API). americanpharmaceuticalreview.com Polymorphs, or different crystalline arrangements of the same molecule, can exhibit distinct physicochemical properties, making their characterization critical.
Furthermore, XRD is the definitive method for studying co-crystals. researchgate.net Co-crystals are multi-component crystalline solids composed of an API and one or more neutral "co-formers" in a specific stoichiometric ratio. ijsrtjournal.comjpionline.org The formation of co-crystals is a prominent strategy in crystal engineering to enhance the physicochemical properties of an API, such as solubility, dissolution rate, and stability, without altering its covalent structure. ijsrtjournal.comijper.org XRD analysis confirms the formation of a new crystalline phase, distinct from the individual components, and elucidates the three-dimensional intermolecular interactions, such as hydrogen bonds, that govern the co-crystal architecture. researchgate.net
While XRD is a vital tool for the structural elucidation of pteridine derivatives, specific, publicly available single-crystal X-ray diffraction data for this compound is not prevalent in the reviewed literature. However, an analysis would yield key crystallographic parameters as illustrated in the table below.
Interactive Table 1: Example Crystallographic Data Obtainable from X-ray Diffraction Analysis This table is illustrative and presents typical parameters determined during a single-crystal XRD study. The values are not actual experimental data for this compound.
| Parameter | Description | Example Value |
|---|---|---|
| Formula | The chemical formula of the compound in the unit cell. | C₇H₈N₆ |
| Molecular Weight | The molecular weight of the chemical formula. | 176.18 g/mol |
| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes in angstroms. | a = 8.5, b = 10.2, c = 9.8 |
| α, β, γ (°) | The angles between the unit cell axes in degrees. | α = 90, β = 105.5, γ = 90 |
| Volume (ų) | The volume of the unit cell in cubic angstroms. | 819.4 |
| Z | The number of molecules per unit cell. | 4 |
| Density (calc) (g/cm³) | The calculated density of the crystal. | 1.425 |
Chromatographic Techniques (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic methods are powerful separation techniques essential for the analysis of complex mixtures, enabling the identification, purification, and quantification of individual components. bjbms.org These techniques are widely applied in the analysis of pteridine derivatives for purity assessment, reaction monitoring, and quantitative determination in various matrices. google.comcore.ac.ukgoogle.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is frequently employed to assess the purity of a sample, identify components by comparison with standards, and monitor the progress of a chemical reaction. bjbms.orggoogle.com In the synthesis of pteridine compounds, TLC can be used to determine if a reaction is complete or to check the homogeneity of a purified product. google.comgoogle.com For instance, a sample is spotted on a TLC plate, which is then developed in a suitable solvent system; the separated components are visualized, often under UV light where fluorescent compounds like pteridines can be easily detected. google.comillinois.edu
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that provides high-resolution separation, and when coupled with appropriate detectors, precise quantification of analytes. core.ac.uk It is the method of choice for determining the purity of APIs and for the analysis of related substances. In the context of pteridine compounds, HPLC methods are crucial for separating structurally similar isomers and metabolites. core.ac.ukgoogle.com For example, HPLC has been extensively used in the analysis of the related antifolate drug methotrexate and its metabolites, demonstrating its capability to resolve complex mixtures of pteroyl derivatives. core.ac.uknih.gov
The coupling of HPLC with mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, allowing for the detection and quantification of trace amounts of compounds. sci-hub.se This is particularly relevant for identifying metabolites or degradation products. In one study, an LC-MS/MS method identified a fragment ion with m/z 176.2, corresponding to 6-methylpteridine-2,4-diamine, a structural isomer of the title compound, demonstrating the technique's utility in characterizing pteridine core structures. sci-hub.se
Interactive Table 2: Representative HPLC Conditions for Analysis of Related Pteridine Compounds This table summarizes typical conditions and is intended to be representative of methods used for analyzing pteridine derivatives. Specific parameters would require optimization for this compound.
| Parameter | Description | Example Condition |
|---|---|---|
| Column | The stationary phase used for separation. | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | The solvent system used to elute the compounds. | Gradient of aqueous phosphate (B84403) buffer (pH 6.0) and acetonitrile |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |
| Detection | The method used to detect the compounds as they elute. | UV Absorbance at 254 nm and 310 nm |
| Injection Volume | The amount of sample introduced into the system. | 20 µL |
| Column Temperature | The operating temperature of the column. | 30 °C |
Derivatives and Analogues of 7 Methylpteridine 2,4 Diamine
Synthesis and Biological Evaluation of Substituted 2,4-Diaminopteridines
The synthesis of substituted 2,4-diaminopteridines is a significant area of research, driven by the diverse biological activities exhibited by this class of compounds. The 2,4-diaminopteridine (B74722) core is a key feature in molecules like methotrexate (B535133), known for its anti-inflammatory and anti-cancer properties. nih.govresearchgate.net Synthetic strategies often involve the modification of pyrimidine (B1678525) precursors. For instance, one common route starts with 6-amino-2,4-dichloropyrimidine, which is reacted with appropriate amines to introduce substituents at the 2- and 4-positions. tandfonline.com Subsequent nitrosation and reduction, followed by cyclization with glyoxal, yields the desired pteridine (B1203161) derivatives. nih.govtandfonline.com Another approach involves the regioselective reaction of 2,4-dichloropteridine (B1391081) with amines, although this method can be less versatile for creating a wide range of compounds with varied 2-amino substituents. nih.govtandfonline.com
The biological evaluation of these synthesized derivatives has revealed a broad spectrum of activities. A novel series of N-substituted 2,4-diaminopteridines has been evaluated for their antioxidant and anti-inflammatory properties. nih.govtandfonline.com Many of these compounds showed potent lipid antioxidant capabilities and were also found to be inhibitors of soybean lipoxygenase, with IC₅₀ values as low as 100 nM for both targets. nih.govtandfonline.com Specifically, compound 18f (2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine) demonstrated significant anti-inflammatory activity in a rat model of colitis, showing a 41% reduction in inflammation at a dose of 0.01 mmol/kg. nih.govtandfonline.com
In another study, a series of substituted 2,4-diaminopteridine derivatives (10a-10l) were synthesized and evaluated for their inhibitory effects on inducible nitric oxide synthase (iNOS). nih.gov Several of these compounds, including 10b and 10i , exhibited potent inhibitory activities, with some being more potent than methotrexate. nih.gov The in vivo efficacy of compounds 10b (IC₅₀ = 18.85 µM) and 10i (IC₅₀ = 24.08 µM) was further demonstrated by their ability to increase blood pressure in a rat model of septic shock and provide protection against immunological liver injury in mice. nih.gov
Furthermore, the evaluation of 2,4-diaminopteridine derivatives as immunosuppressive agents has shown promise. researchgate.net The substitution pattern, particularly at the 6-position and on the piperazine (B1678402) moiety, was found to be crucial for activity. researchgate.net For example, the presence of a 6-(3,4-dimethoxyphenyl) substituent was identified as essential for both immunosuppressive and anti-inflammatory effects. researchgate.net
Table 1: Biological Activity of Selected Substituted 2,4-Diaminopteridines
| Compound ID | Target | Biological Activity | IC₅₀ | Reference |
|---|---|---|---|---|
| 18f | Soybean Lipoxygenase / Inflammation | Potent anti-inflammatory activity | ~100 nM | nih.govtandfonline.com |
| 10b | Inducible Nitric Oxide Synthase (iNOS) | Potent inhibitory activity | 18.85 µM | nih.gov |
| 10i | Inducible Nitric Oxide Synthase (iNOS) | Potent inhibitory activity | 24.08 µM | nih.gov |
Comparative Studies with Other Pteridine-Based Core Structures (e.g., 2,4-Diaminoquinazoline, 2,4-Diaminopyrimidine)
To understand the structure-activity relationships and the importance of the pteridine core, comparative studies have been conducted with analogous heterocyclic systems such as 2,4-diaminoquinazolines and 2,4-diaminopyrimidines. These studies often focus on their inhibitory activity against common biological targets, particularly dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. nih.govoup.com
A molecular docking study compared the binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogues within the active site of the Plasmodium falciparum DHFR enzyme. nih.govnih.gov The results indicated that both classes of compounds can effectively dock into the active site, forming crucial hydrogen bond interactions with key amino acid residues like Asp54, Ile14, and Leu/Ile164. nih.gov The 2,4-diaminoquinazoline derivatives generally showed better docking scores than the bound ligand WR99210, suggesting a strong potential for potent inhibition. nih.gov While many of the 2,4-diaminopteridine derivatives also showed similar binding modes, some failed to dock effectively, highlighting subtle structural requirements for optimal binding. nih.gov The long side chains of these compounds are oriented into a hydrophobic pocket, which helps to avoid steric clashes that can lead to drug resistance. nih.gov
In another comparative study, the inhibitory effects of 2,4-diaminopteridines (aminopterin and methotrexate) and various 2,4-diaminopyrimidine (B92962) derivatives (including trimethoprim) were tested against DHFR from different plant and microbial sources. oup.com The 2,4-diaminopteridine derivatives, aminopterin (B17811) and methotrexate, were found to be highly potent inhibitors across the board, with similar I₅₀ values for most of the enzymes tested. oup.com In contrast, the inhibitory potency of the 2,4-diaminopyrimidine derivatives varied significantly among the different reductases, with I₅₀ values spanning a wide range. oup.com This suggests that the 2,4-diaminopteridine scaffold provides a more universally potent inhibitory profile, while the 2,4-diaminopyrimidine core allows for greater specificity and differential inhibition depending on the target enzyme. oup.com
These comparative analyses underscore the significance of the core heterocyclic structure in determining both the potency and selectivity of enzyme inhibition. While all three scaffolds can serve as effective platforms for designing DHFR inhibitors, the pteridine and quinazoline (B50416) cores often lead to broader and more potent activity, whereas the pyrimidine core may be more amenable to developing highly selective agents. oup.comnih.gov
Table 2: Comparative Inhibitory Activity of Pteridine-Based Core Structures against DHFR
| Core Structure | General Inhibitory Profile | Key Findings | Reference |
|---|---|---|---|
| 2,4-Diaminopteridine | High potency against DHFR from various sources. | Universally potent inhibitors. | oup.com |
| 2,4-Diaminoquinazoline | Potent inhibition of P. falciparum DHFR. | Good docking scores and binding modes. | nih.govnih.gov |
| 2,4-Diaminopyrimidine | Variable potency depending on the DHFR source. | Allows for greater inhibitor specificity. | oup.com |
Rational Design and Synthesis of Next-Generation Analogues for Enhanced Specificity and Potency
The rational design of next-generation analogues of 7-methylpteridine-2,4-diamine and related compounds leverages a deep understanding of enzyme-inhibitor interactions and structure-activity relationships. The goal is to create molecules with improved potency against the intended target and enhanced selectivity over other enzymes, particularly human enzymes, to minimize off-target effects.
One successful approach involves the use of computational fragment-based design and iterative crystallographic structure determination. acs.org This strategy has been employed to develop selective antiparasitic compounds targeting both pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) in Leishmania major and Trypanosoma brucei. acs.org By systematically modifying the "tail" region of 2,4-diaminopteridine derivatives, researchers were able to create compounds that specifically target residue patterns that differ between the parasitic and human enzymes. acs.org This led to the identification of 26 new pteridine-based inhibitors with improved target profiles, including some with picomolar inhibition of T. brucei PTR1 and selective submicromolar inhibition of the parasite DHFR over human DHFR. acs.org
Another aspect of rational design focuses on improving the pharmacokinetic properties of the compounds. For instance, the design of "soft drug" analogues of DHFR inhibitors aims to create molecules that are active but are readily metabolized to inactive forms, thereby reducing systemic toxicity. diva-portal.org This has involved creating ester derivatives that are chemically stable but can be hydrolyzed by esterases. diva-portal.org
The synthesis of these next-generation analogues often requires multi-step procedures. For example, the synthesis of novel pteridine analogues with substitutions at the 6 and 7 positions has been shown to yield potent inhibitors of vascular endothelial growth factor (VEGF) induced vascular leakage. acs.org Further pathway analysis of a diaminopteridine-diphenol derivative identified it as a potent and selective phosphatidylinositol-3-kinase (PI3K) inhibitor. acs.org The synthesis of these compounds often starts from a common pteridine precursor, which is then elaborated through various chemical reactions to introduce the desired functional groups.
The development of pteridine-based PROTACs (Proteolysis Targeting Chimeras), termed "TrypPROTACs," represents a theoretical next-generation approach for treating Chagas disease. mdpi.com This strategy involves designing molecules that can simultaneously bind to a target protein in T. cruzi and an E3 ubiquitin ligase, leading to the targeted degradation of the parasitic protein. mdpi.com Although still in the conceptual stage, this highlights the ongoing innovation in the rational design of pteridine-based therapeutics.
Investigation of Pteridine Conjugates and Prodrugs
The development of pteridine conjugates and prodrugs is a strategic approach to enhance the therapeutic potential of the core molecule. This can involve improving drug delivery, increasing selectivity, or creating multi-target agents.
Pteridine-sulfonamide conjugates have been designed as dual inhibitors of carbonic anhydrases (CAs) and dihydrofolate reductase (DHFR). u-szeged.hu These enzymes are often overexpressed in tumors, and their simultaneous inhibition could lead to enhanced antitumor activity. The synthesis of these conjugates involves coupling a benzenesulfonyl-containing moiety to 2,4-diamino-6-(hydroxymethyl)pteridine. u-szeged.hu The resulting compounds showed inhibitory activity in the low nanomolar to low micromolar range against CAs and DHFR, respectively. u-szeged.hu Some of these conjugates exhibited selectivity for the tumor-related CA isozyme IX. u-szeged.hu
Another approach to creating pteridine conjugates is through the Mannich reaction. New pteridine conjugates have been synthesized by the aminomethylation of a benzopteridinethione with various primary aromatic amines and formaldehyde. researchgate.net These compounds were evaluated for their antimicrobial activities, with several analogues showing significant potency against the tested microorganisms. researchgate.net
The concept of a prodrug strategy has been explored through the de novo synthesis of antifolates within parasite cells. asm.org It was hypothesized that precursors like 2,4-diamino-6-hydroxymethyl-pteridine (DAP), 2,4-diaminopteroic acid (DAPA), and 2,4-diamino-N10-methyl-pteroic acid (DAMPA) could be converted by the parasite's own enzymatic machinery into potent DHFR inhibitors like aminopterin and methotrexate. asm.org DAMPA was found to be the most active of these precursors, inhibiting parasite growth in the micromolar range and showing synergy with a dihydropteroate (B1496061) synthase inhibitor. asm.org This approach is particularly attractive as the de novo synthesis would not occur in the human host, which lacks the complete folate synthesis pathway, thus offering a high degree of selectivity. asm.org
The synthesis of such prodrugs and conjugates often requires specific chemical strategies. For example, the displacement of a chloride from 6-(chloromethyl)pteridine-2,4-diamine hydrochloride with various amines under microwave irradiation has been shown to be an efficient method for creating a library of pteridine-based derivatives in high yields. researchgate.net
Future Directions and Research Perspectives
Emerging Synthetic Paradigms for Complex Pteridine (B1203161) Architectures
The synthesis of pteridine derivatives has traditionally relied on established methods like the Gabriel-Isay synthesis, which involves the cyclo-condensation of a 5,6-diaminopyrimidine with a dicarbonyl compound. orientjchem.org For instance, 7-methylpteridine-2,4-diamine can be synthesized via the condensation reaction of 2,4,5,6-tetraaminopyrimidine (B94255) with methylglyoxal. evitachem.com However, the demand for more complex and diverse pteridine architectures for drug discovery and chemical biology is driving the development of new synthetic strategies.
Emerging paradigms are focused on achieving greater efficiency, regioselectivity, and the introduction of diverse functional groups. Modern synthetic approaches include:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.
Photocatalysis and Electrosynthesis: These methods utilize light or electricity to drive chemical transformations under mild conditions. They open up new reaction pathways for C-H functionalization and cross-coupling reactions, allowing for the late-stage modification of the pteridine core and the introduction of novel substituents that are difficult to incorporate using traditional methods.
Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity (regio-, stereo-, and chemo-selectivity) for the synthesis of complex molecules. The use of engineered enzymes could provide a green and efficient route to specific pteridine isomers and derivatives that are challenging to obtain through conventional chemistry.
Multi-component Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. Developing novel MCRs for pteridine synthesis would significantly streamline the process, allowing for the rapid generation of diverse compound libraries for screening.
A significant challenge in pteridine synthesis is controlling the regioselectivity, as demonstrated in the synthesis of hydroxymethylpteridines where reaction conditions like pH can drastically influence the ratio of the 6-substituted to the 7-substituted isomer. google.comprepchem.com Future synthetic methods will aim to overcome these challenges, providing access to a wider and more complex chemical space of pteridine derivatives.
Advancements in Integrative Computational and Experimental Design for Pteridine-based Ligands
The design of potent and selective pteridine-based ligands is increasingly benefiting from a synergistic approach that combines computational modeling with experimental validation. This integrative strategy accelerates the drug discovery process by prioritizing the most promising compounds for synthesis and testing, thereby saving time and resources. unisi.it
Key advancements in this area include:
Structure-Based Drug Design (SBDD): High-resolution crystal structures of target proteins in complex with pteridine-based ligands provide invaluable insights into the molecular interactions driving binding affinity and selectivity. acs.orgnih.govpnas.org This information guides the rational design of new derivatives with improved properties. For example, structural data from pteridine reductase (PTR1) has enabled the design of inhibitors with specific properties for different parasite species. acs.org
Fragment-Based Ligand Discovery (FBLD): This technique identifies low-molecular-weight fragments that bind weakly to the target protein. scilifelab.se These fragments are then grown, linked, or merged based on structural information (from X-ray crystallography or NMR) to create more potent, lead-like molecules. scilifelab.se This approach is particularly useful for developing inhibitors for challenging targets.
Computational Modeling and Simulation: A variety of computational tools are employed to predict how pteridine derivatives will interact with their biological targets. Molecular docking simulations predict the binding pose and affinity of a ligand within a protein's active site. mdpi.com Molecular dynamics (MD) simulations provide insights into the dynamic nature of the protein-ligand complex, while quantum mechanics (QM) methods can be used to accurately model electronic effects and reaction mechanisms. herts.ac.uk
Machine Learning and AI: Artificial intelligence is being used to analyze large datasets of chemical structures and biological activities to develop predictive models for structure-activity relationships (SAR). These models can screen virtual libraries of millions of compounds to identify novel pteridine scaffolds with desired biological activities.
An example of this integrative approach is the development of selective antiparasitic compounds targeting kinetoplastid pteridine reductase 1 (PTR1). unisi.it Researchers used computational fragment-based design, followed by chemical synthesis and crystallographic structure determination, to derive a structure-activity relationship and develop potent, multi-target inhibitors. unisi.it
| Computational Technique | Application in Pteridine Ligand Design | Experimental Validation |
| Molecular Docking | Predicts binding modes and affinities of pteridine derivatives in target active sites (e.g., PTR1, DHFR). mdpi.com | X-ray Crystallography, NMR Spectroscopy |
| Fragment-Based Design | Identifies small molecular fragments as starting points for building potent inhibitors. scilifelab.se | Chemical Synthesis, Enzyme Inhibition Assays |
| Molecular Dynamics | Simulates the dynamic behavior of protein-ligand complexes to understand binding stability. | Isothermal Titration Calorimetry (ITC) |
| QSAR/Machine Learning | Develops predictive models for biological activity based on chemical structure. | High-Throughput Screening (HTS) |
Exploration of Novel Biological Targets Beyond Folate Metabolism for this compound Derivatives
While the antifolate activity of many pteridine derivatives, such as methotrexate (B535133), is well-established, there is a growing interest in exploring biological targets outside of the folate pathway. researchgate.net The pteridine scaffold is a versatile platform for developing inhibitors for a wide range of enzymes and receptors. Derivatives of this compound could potentially be developed to target:
Kinases: Protein kinases are crucial regulators of cell signaling and are prominent targets in cancer therapy. The pteridine core can serve as a scaffold for ATP-competitive kinase inhibitors. Novel 7,8-dihydropteridin-6(5H)-one derivatives have shown promise as inhibitors of Cyclin-Dependent Kinases (CDKs) like CDK4 and CDK6, inducing cell cycle arrest in cancer cells. researchgate.net
Pteridine Reductase (PTR1): This enzyme, found in trypanosomatid parasites but not in mammals, is a validated drug target for diseases like leishmaniasis and African sleeping sickness. acs.orgnih.gov PTR1 provides a bypass mechanism for resistance to classical antifolates that target dihydrofolate reductase (DHFR). mdpi.com Designing specific inhibitors of PTR1, potentially based on the this compound scaffold, is a promising strategy for developing new antiparasitic drugs. unisi.itacs.org
RNA-Binding Proteins (RBPs): RBPs are emerging as critical players in cancer biology, regulating gene expression at the post-transcriptional level. ccia.org.au Developing small molecules that can modulate the function of oncogenic RBPs is a new frontier in drug discovery. The pteridine scaffold, with its potential for diverse functionalization, could be used to create chemical probes or inhibitors that target the RNA-binding pockets of these proteins. ccia.org.au
Other Enzymes: The structural diversity of pteridine derivatives allows them to interact with various other enzyme classes. For instance, a 2,4-diaminopteridine (B74722) derivative was identified as an inhibitor of bacterial NAD+-dependent DNA ligase (LigA) through high-throughput screening, highlighting the potential to discover inhibitors for novel antibacterial targets. rcsb.org
| Potential Target Class | Example Target | Rationale for Pteridine Derivatives | Relevant Finding |
| Kinases | CDK4/CDK6 | Pteridine core can mimic the adenine (B156593) of ATP, the natural kinase substrate. | Novel dihydropteridinone derivatives induced cell cycle arrest and apoptosis in cancer cells. researchgate.net |
| Parasite Enzymes | Pteridine Reductase 1 (PTR1) | PTR1 is essential for parasite survival and absent in humans, offering a selective target. | Structure-based design has yielded potent and selective PTR1 inhibitors for trypanosomatids. unisi.itacs.org |
| Bacterial Enzymes | NAD+-dependent DNA ligase (LigA) | The pteridine scaffold provides a starting point for developing novel antibacterial agents. | A 2,4-diaminopteridine derivative was a hit in a screen for LigA inhibitors. rcsb.org |
| RNA-Binding Proteins | IGF2BP1, LIN28B | The versatile pteridine scaffold can be functionalized to target RNA-protein interaction sites. | Chemical probes are needed to interrogate the function of oncogenic RBPs. ccia.org.au |
Role of this compound in Chemical Biology Tool Development
Chemical biology utilizes small molecules as tools to study and manipulate biological systems. scilifelab.se The unique properties of the pteridine ring system make this compound and its derivatives attractive candidates for the development of such tools.
Fluorescent Probes: Many pteridines are naturally fluorescent, a property that can be harnessed to create probes for biological imaging. By attaching the this compound core to a targeting moiety (e.g., a ligand for a specific receptor), researchers can visualize the localization and dynamics of biological molecules within living cells.
Chemical Probes for Target Identification and Validation: A chemical probe is a small molecule that interacts with a specific protein target and can be used to elucidate that protein's biological function. Derivatives of this compound can be designed as selective inhibitors for a particular enzyme. The use of such probes can help validate whether inhibiting that enzyme has a therapeutic effect, a crucial step in the early stages of drug discovery. ccia.org.au
Bioconjugation: The amino groups at the 2 and 4 positions, as well as the methyl group at the 7 position (which can be functionalized), provide handles for bioconjugation. smolecule.com This allows the pteridine moiety to be attached to biomolecules like proteins, antibodies, or nucleic acids. This could be used to create antibody-drug conjugates (ADCs) for targeted cancer therapy or to attach the pteridine to a solid support for affinity chromatography to isolate binding partners. smolecule.com
Fragment Libraries for Screening: this compound itself can be included in fragment libraries used for screening against a wide range of biological targets. Its rigid, heterocyclic structure and defined hydrogen bonding donors and acceptors make it an attractive starting point for fragment-based drug discovery campaigns. scilifelab.se
The development of these chemical biology tools will not only advance our understanding of fundamental biological processes but also lay the groundwork for the next generation of therapeutic agents based on the versatile pteridine scaffold.
Q & A
Q. Methodological Steps :
Target Selection : Prioritize kinases (e.g., EGFR, CDK2) based on structural homology with similar pteridine derivatives .
Assay Design :
- Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km.
- Include positive controls (staurosporine) and vehicle controls (DMSO).
Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) to calculate IC₅₀ values.
Selectivity Screening : Evaluate off-target effects using panels of 50+ kinases.
Statistical Validation : Apply non-linear regression analysis (GraphPad Prism) and report 95% confidence intervals .
Advanced: How to address contradictory results in biological activity studies?
Q. Resolution Strategies :
- Replicate Experiments : Conduct triplicate trials under identical conditions to rule out technical variability .
- Contextual Analysis : Compare cell lines (e.g., HeLa vs. MCF-7) or assay formats (cell-free vs. cellular).
- Provenance Documentation : Record batch-to-batch compound purity, solvent history, and incubation times to identify hidden variables .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine) to identify trends in substituent effects .
Advanced: What strategies optimize synthesis yield and scalability?
Q. Industrial Approaches :
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic reactions, reducing byproduct formation .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis.
- Process Analytical Technology (PAT) : Use in-line FT-IR or Raman spectroscopy for real-time reaction monitoring .
Basic: What are its primary research applications in medicinal chemistry?
- Anticancer Studies : Evaluated for apoptosis induction via Bcl-2 pathway modulation in leukemia cell lines (e.g., Jurkat) .
- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
- Enzyme Inhibition : Targets dihydrofolate reductase (DHFR) in protozoan parasites (e.g., Plasmodium falciparum) .
Advanced: How to validate its mechanism of action in cellular models?
Q. Experimental Framework :
Gene Knockdown : Use siRNA or CRISPR-Cas9 to silence target genes (e.g., DHFR) and assess rescue effects.
Biochemical Profiling : Perform thermal shift assays (TSA) to confirm direct target engagement.
Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways.
In Vivo Correlation : Test efficacy in xenograft models with pharmacokinetic profiling (Cₘₐₓ, AUC) .
Basic: What safety precautions are recommended during handling?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal according to EPA guidelines .
Advanced: How to resolve spectral ambiguities in structural elucidation?
- 2D NMR : Employ HSQC and HMBC to assign quaternary carbons and resolve overlapping signals.
- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) for unambiguous confirmation.
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (Gaussian 16) .
Basic: What are key parameters for stability testing?
- Storage Conditions : Assess degradation at 4°C, −20°C, and room temperature over 6 months.
- pH Stability : Test solubility and integrity in buffers (pH 3–9).
- Light Sensitivity : Expose to UV (254 nm) and monitor decomposition via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
